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Compound of Interest

Compound Name: Thiol-PEG2-acid

Cat. No.: B611343

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-PEG2-acid is a heterobifunctional linker widely utilized in bioconjugation, drug delivery,
and materials science.[1][2][3] Its structure, featuring a terminal thiol group and a carboxylic
acid separated by a two-unit polyethylene glycol (PEG) spacer, offers versatile reactivity for
covalently linking different molecules.[4][5] The hydrophilic PEG chain enhances the solubility
and biocompatibility of the resulting conjugates, making it an invaluable tool in the development
of therapeutics, diagnostics, and functionalized surfaces. This guide provides an in-depth
overview of Thiol-PEG2-acid, including its chemical properties, detailed experimental protocols
for its use, and its role in cutting-edge applications such as Proteolysis Targeting Chimeras
(PROTACS).

Core Properties of Thiol-PEG2-acid

Thiol-PEG2-acid, with the IUPAC name 3-(2-(2-mercaptoethoxy)ethoxy)propanoic acid,
possesses a well-defined chemical structure that dictates its reactivity. The key functional
groups are a terminal thiol (-SH) and a terminal carboxylic acid (-COOH).
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Property Value Reference
CAS Number 1379649-73-6

Molecular Formula C7H1404S

Molecular Weight 194.25 g/mol

Purity Typically >95%

Appearance Solid powder

Solubili Soluble in agueous media and
olubility
most organic solvents

Functional Group Reactivity and Applications

The dual functionality of Thiol-PEG2-acid allows for orthogonal conjugation strategies, where
each end of the linker can be selectively reacted with a different functional group.

Thiol Group Reactivity

The terminal thiol group exhibits high reactivity towards a variety of substrates:

» Maleimides: The thiol group reacts readily with the double bond of a maleimide ring via a
Michael addition reaction to form a stable thioether bond. This is a common strategy for
labeling proteins at cysteine residues.

o Transition Metal Surfaces: The thiol group has a strong affinity for noble metal surfaces, most
notably gold (Au), silver (Ag), and platinum (Pt), forming a stable dative bond. This property
is extensively used for the functionalization of nanoparticles and biosensors.

o Other Thiol-Reactive Groups: It also reacts with other electrophiles such as ortho-pyridyl
disulfides (OPSS) and vinyl sulfones.

Carboxylic Acid Group Reactivity

The terminal carboxylic acid can be activated to react with primary amines (-NH2) to form a
stable amide bond. This is a widely used method for conjugating molecules to proteins,
peptides, or other amine-containing biomolecules. The most common activation method
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involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-
hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Experimental Protocols

Protocol 1: EDC/NHS Coupling of Thiol-PEG2-acid to a
Primary Amine

This two-step protocol describes the activation of the carboxylic acid group of Thiol-PEG2-acid
with EDC and NHS, followed by conjugation to an amine-containing molecule.

Materials:

Thiol-PEG2-acid

e Amine-containing molecule (e.g., protein, peptide)
e 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
e N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
 Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
o Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-8.0
e Quenching Solution: 1 M Tris-HCI, pH 8.5 or 1 M hydroxylamine
e Desalting column
Procedure:
 Activation of Thiol-PEG2-acid:
o Dissolve Thiol-PEG2-acid in Activation Buffer to a desired concentration (e.g., 10 mM).
o Equilibrate EDC and NHS/Sulfo-NHS to room temperature.

o Prepare fresh solutions of EDC (e.g., 100 mg/mL) and NHS/Sulfo-NHS (e.g., 100 mg/mL)
in Activation Buffer immediately before use.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b611343?utm_src=pdf-body
https://www.benchchem.com/product/b611343?utm_src=pdf-body
https://www.benchchem.com/product/b611343?utm_src=pdf-body
https://www.benchchem.com/product/b611343?utm_src=pdf-body
https://www.benchchem.com/product/b611343?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611343?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Add EDC and NHS/Sulfo-NHS to the Thiol-PEG2-acid solution. A typical molar ratio is
1:2:5 (Thiol-PEG2-acid:EDC:NHS).

o Incubate the reaction for 15-30 minutes at room temperature.
o Conjugation to the Amine-Containing Molecule:
o Dissolve the amine-containing molecule in Coupling Buffer.

o Add the activated Thiol-PEG2-acid solution to the amine-containing molecule solution.
The molar ratio of activated linker to the amine molecule should be optimized but can start
at 10:1 to 20:1.

o Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle
mixing.

e Quenching and Purification:

o Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to
stop the reaction by hydrolyzing unreacted NHS esters. Incubate for 15 minutes.

o Purify the conjugate using a desalting column to remove excess linker and byproducts.

EDC, NHS
Activation Buffer (pH 4.5-6.0)

Conjugation

NHS-activated ng Buffer (pH 7.2-8.0)

Thiol-PEG2-Acid | COUPl

Amine-containing
Molecule (-NH2)

Thiol-PEG2-Acid (-COOH)

Purification
(Desalting Column)

Thiol-PEG2-Amide Conjugate ’—>

Quenching
(e.g., Tris, Hydroxylamine)
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Workflow for EDC/NHS coupling of Thiol-PEG2-acid to an amine.

Protocol 2: Thiol-Maleimide Conjugation

This protocol outlines the reaction of the thiol group of a Thiol-PEG2-acid conjugate with a
maleimide-functionalized molecule.

Materials:

Thiol-PEG2-acid conjugate (containing a free thiol)

Maleimide-functionalized molecule

Conjugation Buffer: Degassed, thiol-free buffer, pH 6.5-7.5 (e.g., PBS, HEPES, Tris)

(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction

Desalting column
Procedure:
e Preparation of Reactants:

o Dissolve the Thiol-PEG2-acid conjugate in degassed Conjugation Buffer. If the thiol is
protected as a disulfide, add a 10-20 fold molar excess of TCEP and incubate for 30
minutes at room temperature to reduce it.

o Dissolve the maleimide-functionalized molecule in a compatible solvent (e.g., DMSO or
DMF if not water-soluble) and then add to the Conjugation Buffer.

e Conjugation Reaction:

o Add the maleimide solution to the thiol-containing solution. A 10-20 fold molar excess of
the maleimide is recommended.

o Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from
light.

o Purification:
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o Purify the conjugate using a desalting column to remove unreacted maleimide and other

small molecules.

Thiol-PEG2-Conjugate (-SH)

Optional Pre-step

Conjugation
Buffer (pH 6.5-7.5)

TCEP (optional for reduction)

Maleimide-functionalized
Molecule

Click to download full resolution via product page

Workflow for Thiol-Maleimide Conjugation.

Stable Thioether
Conjugate

Purification
(Desalting Column)

Protocol 3: Functionalization of Gold Nanoparticles

(AUNPS)

This protocol describes the surface modification of gold nanopatrticles with Thiol-PEG2-acid.

Materials:

 Citrate-stabilized gold nanopatrticle solution

e Thiol-PEG2-acid

e Phosphate buffer (e.g., 2 mM, pH 7.4)

Procedure:

» Preparation of Thiol-PEG2-acid Solution:

o Dissolve Thiol-PEG2-acid in ultrapure water or phosphate buffer to a concentration of

approximately 0.1 mM.
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¢ Functionalization of AUNPSs:

o To the citrate-stabilized AuNP solution, add the Thiol-PEG2-acid solution. The final
concentration of the thiol linker should be in excess to ensure complete surface coverage.

o Allow the mixture to incubate for at least 12-24 hours at room temperature with gentle
stirring to allow for the formation of the gold-thiol bond.

o Purification of Functionalized AuNPs:

o Centrifuge the AuNP solution to pellet the functionalized nanoparticles. The speed and
duration will depend on the size of the nanoparticles.

o Carefully remove the supernatant containing excess linker.
o Resuspend the nanoparticle pellet in fresh phosphate buffer.

o Repeat the centrifugation and resuspension steps 2-3 times to ensure the removal of all
unbound Thiol-PEG2-acid.

Application in PROTAC Technology

Proteolysis Targeting Chimeras (PROTACS) are heterobifunctional molecules that recruit a
target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent
degradation of the target protein by the proteasome. The linker connecting the target-binding
ligand and the E3 ligase-binding ligand is a critical component of a PROTAC, influencing its
efficacy, solubility, and cell permeability.

PEG linkers, such as those derived from Thiol-PEG2-acid, are frequently incorporated into
PROTAC design. The hydrophilic and flexible nature of the PEG chain can:

o Enhance Solubility: Overcome the often poor solubility of complex PROTAC molecules.

» Improve Cell Permeability: The flexibility of the PEG linker can allow the PROTAC to adopt
conformations that shield its polar surface area, facilitating passage across the cell
membrane.
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e Optimize Ternary Complex Formation: The length and flexibility of the linker are crucial for
achieving the optimal orientation of the target protein and E3 ligase to form a productive
ternary complex for ubiquitination.

Thiol-PEG2-acid can be used as a building block in the synthesis of PROTACSs, where the
carboxylic acid end is coupled to one of the ligands and the thiol end (or a derivative thereof) is
used for conjugation to the other ligand.

PROTAC
(Thiol-PEG2-Acid Linker)

. |—> Ternary Complex o
,—» (Target-PROTAC-E3) | Ubiquitination

Ubiquitinated Degradation

R Proteasome Degradation Products
E3 Ubiquitin Ligase Target Protein

Click to download full resolution via product page
PROTAC-mediated protein degradation pathway.

Conclusion

Thiol-PEG2-acid is a versatile and powerful tool for researchers in the life sciences. Its well-
defined structure and dual reactivity enable a wide range of bioconjugation applications, from
the creation of antibody-drug conjugates and functionalized nanoparticles to the synthesis of
advanced therapeutics like PROTACs. The protocols and information provided in this guide
offer a solid foundation for the successful implementation of Thiol-PEG2-acid in various

research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress uasti
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